

# An In-depth Technical Guide to Agelasine Variants: Structure, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Agelasine*

Cat. No.: *B10753911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and diverse biological properties of **Agelasine** variants, a prominent class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure of Agelasine Variants

**Agelasines** are characterized by a common structural motif: a diterpene hydrocarbon skeleton linked to a 9-methyladeninium moiety.<sup>[1]</sup> Variations in the diterpene core and its stereochemistry give rise to a wide array of **Agelasine** analogs, each with potentially unique biological activities. The chemical structures of several prominent **Agelasine** variants are presented below.

Table 1: Chemical Structures and Physicochemical Properties of Selected **Agelasine** Variants

| Variant     | Molecular Formula                                             | Molecular Weight (g/mol) | Chemical Structure                  |
|-------------|---------------------------------------------------------------|--------------------------|-------------------------------------|
| Agelasine A | C <sub>26</sub> H <sub>40</sub> N <sub>5</sub> +              | 422.63                   | [Image of Agelasine A structure]    |
| Agelasine B | C <sub>26</sub> H <sub>40</sub> N <sub>5</sub> +              | 422.63                   | [Image of Agelasine B structure]    |
| Agelasine C | C <sub>26</sub> H <sub>40</sub> N <sub>5</sub> +              | 422.63                   | [Image of Agelasine C structure]    |
| Agelasine D | C <sub>26</sub> H <sub>41</sub> N <sub>5</sub> O              | 439.64                   | [Image of Agelasine D structure]    |
| Agelasine E | C <sub>26</sub> H <sub>40</sub> N <sub>5</sub> +              | 422.63                   | [Image of Agelasine E structure]    |
| Agelasine F | C <sub>26</sub> H <sub>39</sub> N <sub>5</sub>                | 421.62                   | [Image of Agelasine F structure]    |
| Agelasine G | C <sub>26</sub> H <sub>38</sub> BrN <sub>5</sub> O            | 528.52                   | [Image of Agelasine G structure]    |
| Agelasine W | C <sub>26</sub> H <sub>40</sub> N <sub>5</sub> +              | 422.3285                 | [Image of Agelasine W structure][2] |
| Agelasine X | C <sub>27</sub> H <sub>42</sub> N <sub>5</sub> +              | 436.3452                 | [Image of Agelasine X structure][2] |
| Agelasine Y | C <sub>27</sub> H <sub>42</sub> N <sub>5</sub> +              | 436.3439                 | [Image of Agelasine Y structure][2] |
| Agelasine Z | C <sub>26</sub> H <sub>38</sub> N <sub>5</sub> O <sub>+</sub> | 436.3071                 | [Image of Agelasine Z structure][3] |

## Pharmacological Properties of Agelasine Variants

**Agelasine** and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1] A summary of the reported biological activities for various **Agelasine** variants is provided in the tables below.

Table 2: Antimicrobial Activity of **Agelasine** Variants

| Variant                  | Test Organism                          | Activity      | MIC/IC50                      | Reference |
|--------------------------|----------------------------------------|---------------|-------------------------------|-----------|
| Agelasine D              | Mycobacterium tuberculosis             | Antibacterial | 6.25 µg/mL                    | [4]       |
| Agelasine D              | Staphylococcus aureus                  | Antibacterial | -                             | [5]       |
| Agelasine D              | Gram-positive & Gram-negative bacteria | Antibacterial | Broad-spectrum                | [5][6]    |
| Agelasine F              | Mycobacterium tuberculosis             | Antibacterial | -                             | [1]       |
| Agelasine G              | -                                      | Antileukemic  | IC50: 3.1 µg/mL (L1210 cells) | [7]       |
| Unnamed Agelasine analog | Staphylococcus aureus                  | Antibacterial | MIC90: 1–8 µg/mL              | [8]       |
| Unnamed Agelasine analog | Cryptococcus neoformans                | Antifungal    | IC50: 4.96 µg/mL              | [8]       |
| Unnamed Agelasine analog | Methicillin-resistant S. aureus        | Antibacterial | MIC: 9.20 µg/mL               | [8]       |

Table 3: Cytotoxic Activity of **Agelasine** Variants against Cancer Cell Lines

| Variant                                      | Cell Line                           | Activity         | IC50                        | Reference |
|----------------------------------------------|-------------------------------------|------------------|-----------------------------|-----------|
| Agelasine D                                  | U-937 GTB<br>(Lymphoma)             | Cytotoxic        | 5.59 $\mu$ M                | [4]       |
| Agelasine D                                  | RPMI 8226/s<br>(Myeloma)            | Cytotoxic        | 3.7 $\mu$ M                 | [4]       |
| Agelasine D                                  | CEM/s<br>(Leukemia)                 | Cytotoxic        | 4.68 $\mu$ M                | [4]       |
| Agelasine D                                  | ACHN (Renal)                        | Cytotoxic        | 24.97 $\mu$ M               | [4]       |
| Agelasine F                                  | LNCaP<br>(Prostate)                 | Cytotoxic        | 7 $\mu$ M                   | [9]       |
| Agelasine G                                  | L1210 (Murine<br>lymphoma)          | Cytotoxic        | 3.1 $\mu$ g/mL              | [7]       |
| Nemoechine D<br>((-)-8'-oxo-<br>agelasine B) | HL-60                               | Cytotoxic        | 9.9 $\mu$ M                 | [7]       |
| Nemoechine G                                 | Jurkat                              | Cytotoxic        | 17.1 $\mu$ M                | [7]       |
| Isoagelatrine B                              | HL-60, K562                         | Mildly Cytotoxic | -                           | [7]       |
| Unnamed<br>Agelasine analog                  | PC9, A549,<br>HepG2, MCF-7,<br>U937 | Cytotoxic        | IC50: 4.49–14.41<br>$\mu$ M | [8]       |

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Agelasine** variants.

## Isolation and Purification of Agelasines

A general procedure for the isolation and purification of **Agelasine** derivatives from marine sponges involves the following steps:

- Extraction: The sponge material is typically lyophilized and extracted exhaustively with a polar solvent such as methanol (MeOH). The crude extract is then partitioned between different organic solvents of varying polarities, such as n-hexane, dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), and ethyl acetate (EtOAc), to achieve initial fractionation.
- Chromatographic Separation: The active fractions are subjected to a series of chromatographic techniques for further purification.
  - Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns using gradient elution with solvent systems like chloroform/methanol or dichloromethane/methanol.
  - High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile in water with a small percentage of trifluoroacetic acid (TFA).[\[2\]](#)
- Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

## Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[\[10\]](#)[\[11\]](#)

- Cell Seeding: Plate cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.[\[12\]](#)
- Compound Treatment: Treat the cells with various concentrations of the **Agelasine** variant for a specified period (e.g., 72 hours).[\[12\]](#)
- MTT Incubation: Remove the treatment medium and add 28  $\mu$ L of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[\[12\]](#)
- Formazan Solubilization: Remove the MTT solution and add 130  $\mu$ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[\[12\]](#)

- Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[\[12\]](#) Cell viability is calculated as a percentage of the untreated control.

## Na+/K+-ATPase Inhibition Assay

The inhibitory activity of **Agelasine** variants on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[\[13\]](#)

- Enzyme Preparation: Prepare a suitable source of Na+/K+-ATPase, such as a microsomal fraction from brain tissue.
- Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl<sub>2</sub>, NaCl, and KCl.
- Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the **Agelasine** variant.
- Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-20 minutes).
- Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.
- Phosphate Detection: Quantify the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance of a colored complex.
- Calculation: The Na+/K+-ATPase activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of the **Agelasine** is then calculated relative to the control.

## PTP1B Inhibition Assay

The inhibitory effect of **Agelasine** variants on Protein Tyrosine Phosphatase 1B (PTP1B) can be assessed using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[\[14\]](#)[\[15\]](#)

- Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing NaCl, EDTA, and DTT), a solution of recombinant human PTP1B, and a solution of pNPP. [\[16\]](#)

- Inhibitor Incubation: In a 96-well plate, add the **Agelasine** variant at various concentrations to the wells, followed by the PTP1B enzyme solution. Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[14][16]
- Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate solution to each well. Incubate at 37°C for 30 minutes.[14]
- Reaction Termination and Absorbance Measurement: Stop the reaction by adding a strong base (e.g., 1 M NaOH).[14] Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[15]
- Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the **Agelasine** variant and determine the IC50 value from a dose-response curve.

## Signaling Pathways and Mechanisms of Action

### Inhibition of Na+/K+-ATPase

**Agelasines** are known inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] The inhibition is non-competitive with respect to ATP, suggesting that **Agelasines** do not bind to the ATP-binding site.[17] It is proposed that two molecules of **Agelasine** may bind to one enzyme molecule, altering the cooperative interaction between the K+-binding sites.[17] This disruption of ion transport can lead to various downstream effects, including changes in intracellular calcium levels and the induction of apoptosis.



[Click to download full resolution via product page](#)

Caption: Inhibition of  $\text{Na}^+/\text{K}^+$ -ATPase by **Agelasine**.

## Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Certain **Agelasine** variants, such as **Agelasine** G, have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.<sup>[7]</sup> Inhibition of PTP1B can enhance insulin signaling, making it a potential therapeutic target for type 2 diabetes and obesity. The exact binding site and mode of inhibition (e.g., competitive, non-competitive) for **Agelasines** on PTP1B are still under investigation.



[Click to download full resolution via product page](#)

Caption: Inhibition of PTP1B by **Agelasine** enhances insulin signaling.

## Conclusion

The **Agelasine** family of marine natural products represents a rich source of structurally diverse compounds with a wide range of potent biological activities. Their antimicrobial, cytotoxic, and enzyme-inhibitory properties make them promising lead compounds for the development of new therapeutic agents. This technical guide provides a foundational understanding of the chemistry and biology of **Agelasine** variants, which will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further

investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Agelasine - Wikipedia [en.wikipedia.org]
- 2. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge *Astrosclera willeyana* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic Potential of Agelasine Alkaloids from the Australian Marine Sponge *Agelas axifera* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and  $\alpha$ -glucosidase by geranylated flavonoids from *Paulownia tomentosa* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [benchchem.com](http://benchchem.com) [benchchem.com]
- 17. Mode of inhibition of brain Na<sup>+</sup>,K<sup>+</sup>-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Agelasine Variants: Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753911#chemical-structure-and-properties-of-different-agelasine-variants>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)